(1S,4R) Sertraline Hydrochloride chemical properties
(1S,4R) Sertraline Hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1S,4R)-Sertraline Hydrochloride
Abstract
Sertraline, a potent selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other psychiatric conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (1S,4S)-cis isomer being the active pharmaceutical ingredient. Consequently, understanding the chemical and physical properties of its other stereoisomers, such as (1S,4R)-Sertraline Hydrochloride, is of paramount importance for drug development, impurity profiling, and quality control. This guide provides a comprehensive technical overview of the core chemical properties of (1S,4R)-Sertraline Hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, analytical methodologies for its characterization, and its relevance as a stereoisomeric impurity in pharmaceutical-grade Sertraline HCl.
Molecular Structure and Stereochemistry
(1S,4R)-Sertraline Hydrochloride is one of the four stereoisomers of Sertraline. The molecule possesses two chiral centers, leading to the existence of two pairs of enantiomers: cis ((1S,4S) and (1R,4R)) and trans ((1S,4R) and (1R,4S)).[3][4] The (1S,4R) configuration denotes the trans relationship between the methylamino group at position 1 and the 3,4-dichlorophenyl group at position 4 of the tetrahydronaphthalene ring.
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IUPAC Name: (1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride[5]
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Molecular Formula: C₁₇H₁₇Cl₂N · HCl (or C₁₇H₁₈Cl₃N)[5]
The precise spatial arrangement of the substituents is critical, as the pharmacological activity resides almost exclusively in the (1S,4S) isomer. The (1S,4R) isomer is considered a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) and its presence must be carefully controlled.
Physicochemical Properties
The physical properties of a specific stereoisomer can differ significantly from its counterparts, influencing factors such as solubility, stability, and bioavailability. A summary of the known physicochemical properties for (1S,4R)-Sertraline Hydrochloride is presented below.
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | 258-260°C | [9] |
| Solubility | Methanol (Slightly, Heated), Water (Slightly) | [9] |
| pKa | 9.48 (for Sertraline free base in water) | [10] |
| Storage Temperature | -20°C Freezer | [9] |
Note: Some properties, like pKa, are often reported for the active isomer's free base but are fundamentally governed by the same functional groups in the (1S,4R) isomer.
The Significance of Polymorphism in Sertraline Hydrochloride
Sertraline Hydrochloride is well-documented to exhibit polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[11][12] While most literature focuses on the polymorphs of the active (1S,4S) isomer (e.g., Forms I, II, V), it is a critical consideration for any solid-state form of a sertraline isomer.[11][13][14] Different polymorphs possess distinct physical properties, including melting point, solubility, and stability, which can impact drug manufacturing, formulation, and bioavailability. The discovery of at least five distinct polymorphs of sertraline hydrochloride, confirmed by single-crystal X-ray analysis, underscores the complexity of its solid-state chemistry.[11] For (1S,4R)-Sertraline HCl, used as an analytical standard, ensuring a consistent and single polymorphic form is crucial for reproducible analytical results.
Analytical Characterization
Robust analytical methods are essential for distinguishing and quantifying the (1S,4R) isomer from the active (1S,4S) isomer and other related impurities in bulk drug substance and finished pharmaceutical products.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of sertraline stereoisomers.
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Chiral HPLC: This is the gold standard for separating enantiomers and diastereomers. The causality behind this choice lies in the need for a chiral stationary phase (CSP) that can differentially interact with the stereoisomers. Amylase-based columns, such as Chiralpak AD-H, have demonstrated superior resolution between sertraline isomers.[15] A protein-based chiral stationary phase (Chiral AGP) has also been successfully used in reverse-phase mode.[16] The ability to resolve the (1S,4R) isomer from the (1S,4S) API is a critical quality attribute test mandated by regulatory bodies.
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Reverse-Phase HPLC (RP-HPLC): While not capable of separating enantiomers without a chiral additive, RP-HPLC is widely used for assay determination and the quantification of achiral impurities and degradation products.[17]
Spectroscopic Techniques
Spectroscopic methods are vital for structural elucidation and confirmation, particularly when characterizing reference standards and identifying unknown impurities.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While the spectra of the different stereoisomers are broadly similar, subtle differences in chemical shifts and coupling constants, particularly for the protons on the chiral carbons and in the tetralin ring, can be used for differentiation.
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Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying impurities.[1][18] It provides molecular weight information and fragmentation patterns that help in the structural elucidation of process-related impurities and degradation products.[19]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups within the molecule and is particularly useful in solid-state characterization to differentiate between polymorphs, which often exhibit distinct IR spectra in the fingerprint region.
Stability and Degradation Profile
Understanding the stability of sertraline is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH), reveal the molecule's intrinsic stability.
Studies on Sertraline Hydrochloride have shown that it is generally stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions.[19][20] However, it is susceptible to degradation under oxidative and photolytic conditions.[19][20] Direct photolysis has been identified as a degradation pathway.[21] The degradation can involve processes like dehydrogenation, demethylation, and hydrolysis, ultimately leading to the formation of sertraline ketone and other products.[22] While these studies primarily focus on the active isomer, similar degradation pathways can be anticipated for the (1S,4R) isomer due to the identical chemical structure and functional groups.
(1S,4R)-Sertraline as a Pharmaceutical Impurity
In the synthesis of Sertraline HCl, all four stereoisomers can potentially be formed.[3] The synthetic route typically involves the reduction of an imine intermediate, which can lead to a mixture of cis and trans diastereomers. A subsequent resolution step, often using a chiral resolving agent like D-(-)-mandelic acid, is employed to isolate the desired (1S,4S) enantiomer.[3][23]
The (1S,4R) isomer is a key process-related impurity that must be monitored. Pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set strict limits on the levels of stereoisomeric and other impurities in the final drug product.[1][24][25] Therefore, having a well-characterized reference standard of (1S,4R)-Sertraline Hydrochloride is essential for the validation of analytical methods used for quality control.[6]
Experimental Protocols
The following section provides a representative, detailed methodology for a key analytical workflow. This protocol is a self-validating system; the system suitability tests ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol describes a method for separating the four stereoisomers of Sertraline, enabling the quantification of the (1S,4R) isomer in a bulk sample.
1. Objective: To determine the enantiomeric purity of a Sertraline HCl sample, specifically quantifying the (1S,4R)-trans-isomer impurity.
2. Materials & Reagents:
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Sertraline HCl Sample
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(1S,4R)-Sertraline HCl Reference Standard
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Hexane (HPLC Grade)
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Isopropyl Alcohol (IPA, HPLC Grade)
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Ethanol (HPLC Grade)
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Diethylamine (DEA)
3. Chromatographic Conditions:
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Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
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Mobile Phase: Hexane:IPA:Ethanol:DEA (850:100:50:0.1 v/v/v/v)[15]
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: 215 nm
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Injection Volume: 10 µL
4. Solution Preparation:
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Sample Solution (0.3 mg/mL): Accurately weigh about 30 mg of the Sertraline HCl sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
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Reference Standard Solution (for peak identification): Prepare a solution of (1S,4R)-Sertraline HCl in the mobile phase.
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System Suitability Solution (Resolution Check): Prepare a solution containing all four isomers or, at minimum, the (1S,4S) and (1S,4R) isomers to demonstrate adequate separation.
5. Workflow:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the System Suitability Solution. The resolution between the (1S,4S) and the adjacent eluting peak (typically the (1R,4R) isomer) and between the trans isomers must be greater than 1.5.
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Inject a blank (mobile phase) to ensure no interfering peaks are present.
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Inject the Sample Solution in replicate (e.g., n=6).
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Identify the (1S,4R) peak based on the retention time obtained from the reference standard injection.
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Calculate the percentage of the (1S,4R) impurity using the area normalization method, assuming equal response factors.
Visualizations
Diagram 1: Stereoisomers of Sertraline
The following diagram illustrates the relationship between the four stereoisomers of Sertraline, highlighting the cis/trans diastereomeric pairs and their respective enantiomers.
Caption: Relationship between the four stereoisomers of Sertraline.
Diagram 2: Analytical Workflow for Impurity Profiling
This diagram outlines the logical flow for identifying and quantifying the (1S,4R) isomer as an impurity in a bulk drug sample.
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